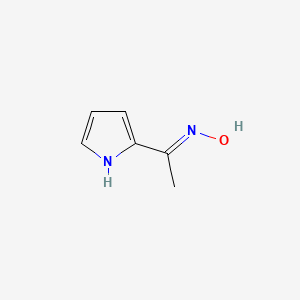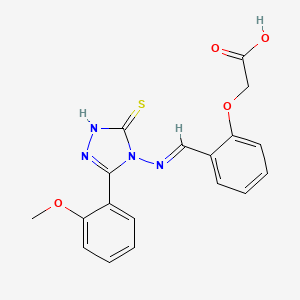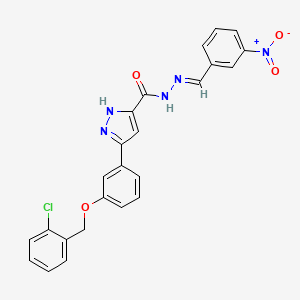
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is an organic compound with the molecular formula C8H12Br2O4. This compound is a derivative of cyclobutanedicarboxylic acid, where two bromine atoms are attached to the cyclobutane ring, and the carboxylic acid groups are esterified with methanol. The cis- configuration indicates that the substituents are on the same side of the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- typically involves the bromination of cyclobutanedicarboxylic acid followed by esterification. The bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure the cis- configuration of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclobutanedicarboxylic acid is first brominated and then esterified in a single reactor. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,2-cyclobutanedicarboxylic acid, dimethyl ester.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 1,2-cyclobutanedicarboxylic acid derivatives with different substituents.
Reduction: Formation of 1,2-cyclobutanedicarboxylic acid, dimethyl ester.
Hydrolysis: Formation of 1,2-cyclobutanedicarboxylic acid.
Scientific Research Applications
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ester groups can undergo hydrolysis or transesterification. The compound’s effects are mediated through these chemical transformations, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclobutanedicarboxylic acid, trans-: The trans- isomer of the compound with different spatial arrangement of substituents.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: A similar compound with a six-membered cyclohexane ring instead of a four-membered cyclobutane ring.
1,2-Cyclobutanedicarboxylic acid, 3,4-dibromo-, dimethyl ester, all-cis-: A derivative with bromine atoms at different positions on the cyclobutane ring.
Uniqueness
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is unique due to its specific cis- configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
10359-27-0 |
|---|---|
Molecular Formula |
C8H10Br2O4 |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
dimethyl 1,2-dibromocyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H10Br2O4/c1-13-5(11)7(9)3-4-8(7,10)6(12)14-2/h3-4H2,1-2H3 |
InChI Key |
DIIOSVRCKOEFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1(C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide](/img/structure/B12038197.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12038210.png)

![4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate](/img/structure/B12038225.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12038227.png)
![4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide](/img/structure/B12038237.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12038245.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12038259.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (3-methyl-pyridin-2-yl)-amide](/img/structure/B12038263.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12038286.png)
